molecular formula C6H5N7 B1527138 2-(Azidomethyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 1338494-66-8

2-(Azidomethyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B1527138
CAS RN: 1338494-66-8
M. Wt: 175.15 g/mol
InChI Key: MKIZBVKFASNVFC-UHFFFAOYSA-N
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Description

“2-(Azidomethyl)[1,2,4]triazolo[1,5-a]pyrimidine” is a synthetic compound with the molecular formula C6H5N7 . It is a non-naturally occurring small molecule that has aroused the interest of researchers due to its presence in diverse important structures in agriculture and medicinal chemistry .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a triazolopyrimidine core, which is a fused ring system containing a triazole ring and a pyrimidine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular formula of C6H5N7, an average mass of 175.151 Da, and a monoisotopic mass of 175.060638 Da .

Scientific Research Applications

Chemotherapeutic Potential
The triazolopyrimidine class, including variants like 1,2,3-triazolopyrimidines, has been explored for its chemotherapeutic potential. These compounds are distinguished by their site of fusion between two rings, contributing to their role in biological systems and their significance in nucleic acids. Their aza analogs, including triazolo and tetrazolo pyrimidines, are considered important due to their potential bioactivity, which has been exploited in therapeutic applications (Ashry & Rashed, 1998).

Agricultural and Medicinal Chemistry Applications
The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) have been identified as a significant class of molecules in both agriculture and medicinal chemistry due to their antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties. This review discusses the ongoing development and application of TPs, highlighting the importance of this nucleus in diverse scientific fields (Pinheiro et al., 2020).

Synthetic Pathways and Medicinal Properties
The synthesis and investigation of 2-aryl[1,2,4]triazolo[1,5-a]pyrimidines have been conducted, revealing potential pathways for the formation of these compounds and their structures established through elemental analysis and spectral data. This research contributes to our understanding of their synthetic routes and potential applications in various scientific domains (Kamala, Rao, & Reddy, 1988).

Overview of Synthetic and Medicinal Perspectives
A comprehensive review focusing on the synthetic strategies used for diversely substituted [1,2,4]triazolo[1,5-a]pyrimidine analogs and their pharmacological applications has been presented. It emphasizes the wide range of pharmacological activities associated with this scaffold, including anticancer, antimicrobial, and anti-tubercular properties, demonstrating the scaffold's potential in medicinal chemistry (Merugu, Cherukupalli, & Karpoormath, 2022).

Future Directions

The future directions for “2-(Azidomethyl)[1,2,4]triazolo[1,5-a]pyrimidine” research could involve further exploration of its synthesis, chemical reactions, and biological activities. Given its presence in diverse important structures in agriculture and medicinal chemistry, it could be a promising scaffold for the development of new drugs .

properties

IUPAC Name

2-(azidomethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N7/c7-12-9-4-5-10-6-8-2-1-3-13(6)11-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKIZBVKFASNVFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=N2)CN=[N+]=[N-])N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601229683
Record name [1,2,4]Triazolo[1,5-a]pyrimidine, 2-(azidomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601229683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1338494-66-8
Record name [1,2,4]Triazolo[1,5-a]pyrimidine, 2-(azidomethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1338494-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,2,4]Triazolo[1,5-a]pyrimidine, 2-(azidomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601229683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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